5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide
CAS No.: 338399-56-7
Cat. No.: VC6113021
Molecular Formula: C16H13ClF3N5O2
Molecular Weight: 399.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338399-56-7 |
|---|---|
| Molecular Formula | C16H13ClF3N5O2 |
| Molecular Weight | 399.76 |
| IUPAC Name | 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H13ClF3N5O2/c17-12-4-9(16(18,19)20)6-22-14(12)23-8-11-5-13(25-27-11)15(26)24-10-2-1-3-21-7-10/h1-4,6-7,11H,5,8H2,(H,22,23)(H,24,26) |
| Standard InChI Key | ANQBXHKNFRWVEC-UHFFFAOYSA-N |
| SMILES | C1C(ON=C1C(=O)NC2=CN=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-3-carboxamide, reflects its hybrid structure combining a dihydroisoxazole ring with two distinct pyridine moieties. Key structural elements include:
-
Dihydroisoxazole core: A five-membered ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively, with partial saturation between C4 and C5.
-
3-Chloro-5-(trifluoromethyl)pyridinyl group: A halogenated pyridine substituent providing electron-withdrawing effects and metabolic stability.
-
3-Pyridinylcarboxamide: A terminal nicotinamide-like group enabling hydrogen bonding interactions.
Physicochemical Properties
The molecular formula C₁₆H₁₃ClF₃N₅O₂ corresponds to a molecular weight of 399.76 g/mol. The SMILES notation (C1C(ON=C1C(=O)NC2=CN=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl) and InChI key (ANQBXHKNFRWVEC-UHFFFAOYSA-N) provide unambiguous stereochemical identification.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 338399-56-7 | |
| Molecular Formula | C₁₆H₁₃ClF₃N₅O₂ | |
| Exact Mass | 399.0647 Da | |
| XLogP3 | 3.2 (estimated) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 8 |
Synthetic Routes and Optimization
General Synthesis Strategy
While explicit synthetic details for this compound remain proprietary, analogous isoxazole-carboxamides are typically assembled via 1,3-dipolar cycloaddition or condensation reactions . A plausible multi-step approach involves:
-
Formation of the dihydroisoxazole core: Reaction of a hydroxylamine derivative with a propargyl alcohol precursor under acidic conditions.
-
Introduction of the pyridinylamino group: Nucleophilic substitution at the methylene bridge using 3-chloro-5-(trifluoromethyl)pyridin-2-amine.
-
Carboxamide coupling: Activation of the isoxazole-3-carboxylic acid with HATU/DIPEA followed by reaction with 3-aminopyridine.
Analytical Characterization
Structural confirmation relies on:
-
¹H/¹³C NMR: Resonances for the dihydroisoxazole protons (δ 3.1–4.3 ppm) and pyridinyl aromatic signals (δ 7.5–8.9 ppm).
-
HRMS: Molecular ion peak at m/z 400.0721 ([M+H]⁺).
-
HPLC: Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism | Source |
|---|---|---|---|---|
| Spiroazolidine-oxindole | K562 | 10.7 | Tubulin polymerization | |
| C-glycoside-pyrazoline | MCF-7 | 0.67 | COX-2 inhibition | |
| Betulin-isoxazole | A549 | 7.9 | Apoptosis induction |
Antibacterial and Antifungal Effects
The trifluoromethyl group enhances membrane permeability, potentiating activity against Staphylococcus aureus (MIC 8 µg/mL) and Candida albicans (MIC 16 µg/mL) in related compounds .
Structure-Activity Relationships (SAR)
Critical SAR insights include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume